Product packaging for O-(2-Bromoethyl)-L-tyrosine HCl(Cat. No.:CAS No. 481052-60-2)

O-(2-Bromoethyl)-L-tyrosine HCl

Cat. No.: B3268475
CAS No.: 481052-60-2
M. Wt: 324.6 g/mol
InChI Key: HSSDZAPNYYCZMQ-PPHPATTJSA-N
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Description

Contextualization within Unnatural Amino Acid Research and Development

The field of unnatural amino acid (UAA) research is driven by the goal of expanding the chemical diversity of proteins beyond what is offered by nature. By incorporating UAAs with unique physical, chemical, or biological properties, scientists can endow proteins with novel functions. interesjournals.orglabome.com This is typically achieved by engineering the cell's translational machinery, specifically an aminoacyl-tRNA synthetase/tRNA pair, to recognize the UAA and insert it into a growing polypeptide chain at a specific site designated by a nonsense or "stop" codon. labome.comresearchgate.net

O-(2-Bromoethyl)-L-tyrosine HCl fits squarely within this context as a UAA designed for subsequent chemical modification. The 2-bromoethyl group is a key functional feature; it is an electrophilic handle that can react with a wide range of nucleophiles. This allows for post-translational modification of a protein containing this UAA, a strategy central to modern protein engineering and chemical biology. interesjournals.org Once incorporated into a protein, the bromoethyl group can serve as an anchor point for attaching other molecules, such as fluorescent dyes, cross-linkers, or therapeutic agents, in a highly specific manner. This approach provides a powerful method for creating precisely engineered proteins for various applications, from studying protein interactions in living cells to developing next-generation biotherapeutics. interesjournals.org

Table 1: Comparison of Selected Unnatural Amino Acids

Unnatural Amino Acid Unique Functional Group Primary Application
p-Azido-L-phenylalanine Azide (B81097) Bioorthogonal "click" chemistry, photocrosslinking labome.com
O-Methyl-L-tyrosine Methyl ether Increases side chain bulk, spectroscopic probe labome.comnih.gov
p-Benzoyl-L-phenylalanine Benzophenone Photocrosslinking to study protein interactions researchgate.net

| O-(2-Bromoethyl)-L-tyrosine | Bromoethyl ether | Alkylation, bioconjugation with nucleophiles |

Historical Perspective on Tyrosine Derivatives in Chemical Synthesis

L-tyrosine has long been a versatile starting material in chemical synthesis due to its inherent chirality and multiple reactive sites: the amino group, the carboxylic acid, and the phenolic hydroxyl group. acs.orgresearchgate.net Historically, synthetic modifications of tyrosine were developed to explore structure-activity relationships in peptides and to create analogues of biologically active compounds. Early modifications often involved simple reactions like halogenation (e.g., bromination or iodination) of the aromatic ring or alkylation of the phenolic hydroxyl group. acs.org For instance, the synthesis of 3-bromo-L-tyrosine and O-methyl-L-tyrosine derivatives has been documented for decades, providing foundational methods for altering the electronic and steric properties of the amino acid.

The development of more complex derivatives, such as those with reactive linkers, represents a strategic evolution in the use of tyrosine. The motivation shifted from simply modifying biological activity to creating versatile building blocks for more elaborate molecular constructs. The synthesis of derivatives containing functional groups like propargyl ethers for "click" chemistry or, in this case, a bromoethyl ether for alkylation, reflects the growing demand for tools that enable site-specific bioconjugation. nih.gov The synthesis of a closely related compound, O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET), for positron emission tomography (PET), highlights the utility of installing a two-carbon linker on the tyrosine hydroxyl group, a strategy that preserves biological recognition while introducing a functional moiety. nih.govnih.gov The bromoethyl derivative serves as a key synthetic precursor or a standalone tool for similar conjugation strategies, representing a culmination of decades of progress in the synthetic chemistry of amino acids.

Fundamental Role of this compound in Advanced Synthetic Strategies

The fundamental role of this compound in advanced synthetic strategies stems directly from the chemical reactivity of its 2-bromoethyl group. This functional group acts as a stable yet reactive electrophile, making the amino acid a powerful building block for covalent modification of other molecules. pubcompare.ai Its primary application is in bioconjugation, where the goal is to link a peptide or protein containing this residue to another molecule of interest. nih.govrsc.org

In modern synthetic strategies, this compound is particularly valuable for:

Site-Specific Protein Modification: When incorporated into a protein, it provides a unique reactive site that is orthogonal to the native amino acid side chains. This allows for precise attachment of payloads, such as drugs in antibody-drug conjugates (ADCs), without the heterogeneity that can result from modifying abundant residues like lysine (B10760008). nih.gov

Peptide Cyclization: The bromoethyl group can react intramolecularly with a nucleophilic residue (e.g., cysteine) elsewhere in a peptide chain to form stable, cyclic peptides. Cyclization is a common strategy to improve peptide stability, receptor affinity, and bioavailability.

Surface Immobilization: Peptides and proteins containing O-(2-Bromoethyl)-L-tyrosine can be covalently attached to surfaces functionalized with nucleophiles, a technique used in the development of biosensors and biomaterials.

The reaction involves a standard nucleophilic substitution (SN2) mechanism, where a nucleophile (such as a thiol from cysteine, an amine, or a phenoxide) attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable ether, thioether, or amine linkage. This targeted reactivity makes this compound a cornerstone for constructing well-defined and functionally enhanced biomolecules.

Table 2: Chemical Properties of this compound

Property Value
CAS Number 481052-60-2 chemicalbook.com
Molecular Formula C₁₁H₁₅BrClNO₃
Molecular Weight 324.60 g/mol
Appearance Lyophilized powder
Key Functional Group 2-Bromoethyl ether

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15BrClNO3 B3268475 O-(2-Bromoethyl)-L-tyrosine HCl CAS No. 481052-60-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-[4-(2-bromoethoxy)phenyl]propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3.ClH/c12-5-6-16-9-3-1-8(2-4-9)7-10(13)11(14)15;/h1-4,10H,5-7,13H2,(H,14,15);1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSDZAPNYYCZMQ-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OCCBr.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OCCBr.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for O 2 Bromoethyl L Tyrosine Hcl and Its Precursors

Classical Synthetic Approaches to O-Alkylated Tyrosine Derivatives

The synthesis of O-alkylated tyrosine derivatives has traditionally relied on fundamental organic chemistry reactions. These methods, while foundational, often face challenges in terms of yield and selectivity.

O-Alkylation Strategies of Tyrosine Phenolic Hydroxyl Group

The phenolic hydroxyl group of tyrosine is a key site for modification. nih.gov Classical O-alkylation often involves the reaction of tyrosine with an alkylating agent in the presence of a base. google.com A common approach is the Williamson ether synthesis, where the phenoxide ion, generated by treating tyrosine with a base like sodium hydroxide, acts as a nucleophile to attack an alkyl halide. caltech.edu For the synthesis of O-(2-Bromoethyl)-L-tyrosine, 1,2-dibromoethane (B42909) can be employed as the alkylating agent. However, this direct approach can lead to a mixture of products, including N-alkylation and dialkylation, necessitating careful control of reaction conditions.

The reactivity of the phenolic hydroxyl group can be influenced by the surrounding chemical environment. nih.gov For instance, the presence of electron-withdrawing groups on the aromatic ring can decrease the nucleophilicity of the hydroxyl group, while electron-donating groups enhance it. The choice of solvent is also critical; polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) can facilitate the reaction by solvating the cation of the base and leaving the phenoxide anion more available for reaction. google.com

N-Protection and Esterification Strategies for Tyrosine Backbone Integrity

To prevent unwanted side reactions at the amino and carboxyl groups of tyrosine during O-alkylation, protection strategies are essential. researchgate.net The amino group, being nucleophilic, can compete with the phenolic hydroxyl group in reacting with the alkylating agent. wikipedia.org Therefore, it is often protected with a suitable protecting group.

Common N-protecting groups for amino acids include the tert-butyloxycarbonyl (Boc) group and the fluorenylmethyloxycarbonyl (Fmoc) group. researchgate.netrsc.org The Boc group is typically introduced by reacting tyrosine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. ucla.edu This group is stable under many reaction conditions but can be readily removed with an acid like trifluoroacetic acid (TFA). rsc.org

Similarly, the carboxylic acid group can be esterified to prevent its participation in side reactions. mdpi.com Methyl or ethyl esters are commonly used and can be formed by reacting tyrosine with the corresponding alcohol in the presence of an acid catalyst. caltech.eduresearchgate.net After the desired O-alkylation is achieved, both the N-protecting group and the ester can be removed to yield the final product.

Optimized and High-Yield Synthetic Pathways

Multi-Step Synthesis from N-Boc-Tyrosine Precursors

A widely adopted and efficient strategy for synthesizing O-alkylated tyrosine derivatives involves a multi-step sequence starting from N-Boc-L-tyrosine. nih.govnih.gov This approach provides excellent control over the reaction and minimizes side products.

The synthesis typically begins with the protection of the amino group of L-tyrosine with a Boc group. ucla.edu The resulting N-Boc-L-tyrosine is then subjected to O-alkylation. For the synthesis of O-(2-bromoethyl)-L-tyrosine, the protected tyrosine is reacted with a suitable 2-bromoethylating agent. A related synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET), a PET tracer, often utilizes a two-step procedure where [18F]fluoroethyltosylate is first synthesized and then reacted with L-tyrosine. nih.govnih.gov A similar strategy can be envisioned for the bromo-analogue.

Chemo- and Regioselective Alkylation Methodologies

Achieving selective alkylation at the phenolic oxygen over the nitrogen atom is a key challenge. acs.org Chemo- and regioselective methods aim to direct the alkylating agent specifically to the desired reactive site. The use of N-protected tyrosine is a primary strategy for achieving chemoselectivity. nih.govnih.gov

The choice of reaction conditions plays a crucial role in regioselectivity. For instance, in the synthesis of O-(2'-[18F]fluoroethyl)-L-tyrosine, the use of 2-[18F]fluoroethyl bromide as the labeled reagent allowed for selective O-[18F]fluoroethylation of the phenolic group in the presence of an unprotected amino group. researchgate.net The reaction conditions, including the solvent system (e.g., DMSO or a mixture of DMSO and o-dichlorobenzene) and temperature, were optimized to favor O-alkylation. researchgate.net

Palladium-catalyzed allylic alkylation of tyrosine residues represents another advanced method for selective modification, although it introduces an allyl group rather than a bromoethyl group. nih.gov Such methods demonstrate the potential for transition-metal catalysis in achieving high selectivity in amino acid modification. The development of titanacyclopropane-mediated alkylation of pyridine (B92270) N-oxides also showcases the ongoing innovation in achieving chemo- and regioselectivity in complex molecules. nih.gov

Enantiomeric Purity Maintenance and Improvement in Synthesis

Preserving the L-configuration of tyrosine throughout the synthetic sequence is paramount, as the biological activity of the final compound is often stereospecific. researchgate.netwikipedia.org Racemization, the formation of the D-isomer, is a common side reaction that can occur at various stages of synthesis, particularly under harsh basic or acidic conditions. nih.gov

The use of mild reaction conditions and protecting groups that can be removed without causing racemization is crucial. For instance, the Boc group is advantageous as it can be removed under acidic conditions that are less likely to cause racemization compared to the strong basic conditions required for the removal of some other protecting groups.

Analytical techniques such as chiral high-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential for monitoring the enantiomeric purity of the product at each step. nih.govnih.govnih.gov These methods allow for the detection and quantification of even small amounts of the undesired D-isomer, ensuring the quality of the final synthetic peptide or amino acid derivative. nih.govnih.gov In some synthetic routes, it is possible to start with a chiral precursor and maintain the stereochemistry throughout the synthesis, avoiding the need for a final resolution step. nih.gov

Solid-Phase and Automated Synthetic Protocols for Derivatives

Solid-phase and automated synthesis techniques offer significant advantages over traditional solution-phase chemistry for preparing derivatives of O-(2-Bromoethyl)-L-tyrosine. These methodologies facilitate purification, allow for the use of excess reagents to drive reactions to completion, and are highly amenable to automation, thus increasing throughput and reproducibility.

The Resin-Linker-Vector (RLV) strategy represents a sophisticated solid-phase approach for the synthesis of radiolabeled molecules, including analogs derived from tyrosine. This method is particularly relevant for introducing positron-emitting radionuclides like Fluorine-18 (¹⁸F) to create tracers for Positron Emission Tomography (PET).

The core principle of the RLV strategy involves attaching a precursor molecule (the vector) to a solid support (resin) via a cleavable linker. This assembly allows for multi-step chemical modifications and purification on the solid phase. The final step involves the introduction of the radionuclide, which simultaneously cleaves the molecule from the resin, releasing the final radiolabeled product into solution.

A notable application of this strategy is in the synthesis of O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), a widely used PET tracer for imaging brain tumors. nih.govnih.gov In a typical synthesis, a protected tyrosine derivative is anchored to a polystyrene resin. nih.gov The bromoethyl group of a precursor like O-(2-Bromoethyl)-L-tyrosine serves as a reactive site for nucleophilic substitution. In the radiolabeling step, [¹⁸F]fluoride attacks the precursor, displacing the leaving group and cleaving the product from the solid support.

Table 1: Comparison of Spacer Effectiveness in RLV Synthesis

Spacer GroupRelative Release EffectivenessRadiochemical Yield (RCY) of Model Vector
AcetateLowerLower
ButyrateHigher~60% nih.gov
HexanoateHigher~60% nih.gov

This RLV methodology highlights a powerful way to streamline the synthesis of complex radiopharmaceuticals, where the O-(2-bromoethyl) moiety on the tyrosine precursor is a critical functional group for the introduction of the imaging isotope.

Automation is a cornerstone of modern chemical synthesis, offering enhanced efficiency, reproducibility, and higher yields, particularly in the production of radiopharmaceuticals and other complex organic molecules. Automated synthesizers, such as the GE FASTlab or other custom modules, are frequently employed for the multi-step synthesis of tyrosine derivatives. nih.govnih.gov These systems integrate reaction, purification, and formulation into a single, computer-controlled process.

The synthesis of O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) has been successfully automated. nih.govnih.gov A common automated two-step process begins with the synthesis of a fluoroalkylating agent, such as [¹⁸F]fluoroethyltosylate, from [¹⁸F]fluoride. nih.gov This intermediate is then purified using solid-phase extraction (SPE) cartridges within the automated module. In the second step, a protected precursor, such as N-Boc-L-tyrosine, is O-alkylated with the [¹⁸F]fluoroethyltosylate. The final deprotection and purification steps are also automated, often using a series of SPE cartridges, which can eliminate the need for a more complex HPLC purification system. nih.gov

Table 2: Performance of an Automated, Cartridge-Based [¹⁸F]FET Synthesis

ParameterResult
Total Synthesis Time~50 minutes nih.gov
Radiochemical Yield (decay-corrected)41% (average over 21 experiments) nih.gov
Radiochemical Purity97% - 100% nih.gov
Final Activity3-16 GBq nih.gov

Further developments in automated synthesis have focused on optimizing every variable, from the choice of activating agents and protecting groups to reaction times and purification protocols. nih.govnih.gov For instance, in the context of solid-phase peptide synthesis, which shares many principles with the synthesis of amino acid derivatives, automation has been shown to dramatically reduce coupling times while achieving high stepwise yields (91-95%). nih.gov The optimization of variables such as steric hindrance from protecting groups and the nature of the solid support are key to improving coupling efficiency. nih.gov These principles are directly applicable to the automated synthesis of derivatives from starting materials like O-(2-Bromoethyl)-L-tyrosine HCl, ensuring efficient and high-yield production for research and clinical applications.

O 2 Bromoethyl L Tyrosine Hcl As a Building Block in Complex Molecular Architectures

Integration into Peptide and Protein Systems

The incorporation of O-(2-Bromoethyl)-L-tyrosine HCl into peptides and proteins opens up a myriad of possibilities for creating novel structures with enhanced properties. This can be achieved through both biological and chemical methodologies, each offering distinct advantages for the synthesis of modified biomolecules.

Genetic Encoding and Site-Specific Incorporation Strategies

The ability to site-specifically incorporate non-canonical amino acids like O-(2-Bromoethyl)-L-tyrosine (O2beY) into proteins within living cells represents a powerful strategy for engineering proteins with novel functionalities. This is primarily accomplished by repurposing the cellular translational machinery.

A cornerstone of site-specific incorporation is the use of an orthogonal aminoacyl-tRNA synthetase (AARS) and its cognate tRNA pair. This pair functions independently of the host cell's endogenous synthetases and tRNAs, ensuring that the non-canonical amino acid is exclusively incorporated at a specific, predetermined site in the polypeptide chain. In the case of O2beY, its structural similarity to another unnatural amino acid, O-propargyl-tyrosine (OpgY), has been leveraged. An amber suppressor AARS/tRNA pair that was previously developed for OpgY was found to be suitable for the incorporation of O2beY acs.orgnih.gov. This approach involves the introduction of an amber stop codon (TAG) into the gene of interest at the desired incorporation site. The orthogonal AARS is engineered to specifically recognize and charge the orthogonal tRNA with O2beY. The charged tRNA then delivers O2beY to the ribosome, where it is incorporated into the growing polypeptide chain in response to the amber codon acs.orgnih.gov.

ComponentRole
O-(2-Bromoethyl)-L-tyrosine (O2beY) The non-canonical amino acid to be incorporated.
Orthogonal Aminoacyl-tRNA Synthetase (AARS) Specifically recognizes and attaches O2beY to the orthogonal tRNA.
Orthogonal tRNA Carries O2beY to the ribosome and recognizes the amber stop codon (TAG).
Amber Stop Codon (TAG) A nonsense codon repurposed to signal the incorporation of the non-canonical amino acid.

The successful exploitation of orthogonal AARS/tRNA pairs enables the ribosomal synthesis of peptides and proteins containing O2beY at precise locations. A bioinspired strategy for the ribosomal synthesis of thioether-bridged macrocyclic peptides in bacteria has been developed based on this principle acs.orgnih.gov. In this method, a gene is designed to encode a precursor polypeptide containing O2beY and a proximal cysteine residue. Upon ribosomal synthesis, the reactive bromoethyl group of O2beY spontaneously undergoes an intramolecular reaction with the thiol group of the nearby cysteine, forming a stable thioether bridge acs.orgnih.gov. This in-cell cyclization strategy has been shown to be efficient for creating macrocyclic peptides with varying ring sizes rsc.org.

Chemical Ligation and Post-Translational Modification Applications

Beyond its genetic encoding, the reactive nature of this compound makes it a valuable component for various chemical ligation and post-translational modification strategies, particularly in the synthesis of cyclic peptides.

The bromoethyl group of O-(2-Bromoethyl)-L-tyrosine serves as an excellent electrophile for reaction with nucleophiles, most notably the thiol group of cysteine. This reactivity is harnessed to form stable thioether linkages, which are often used to create cyclic peptides rochester.edu. The formation of a thioether bond can be used to induce and stabilize secondary structures, such as α-helices, within a peptide chain nih.gov. This "stapling" technique enhances the conformational rigidity of the peptide, which can lead to improved biological activity and stability. The reaction to form the thioether linkage is typically carried out in aqueous buffers at a slightly basic pH of around 8 nih.gov.

ReactantsLinkage FormedApplication
O-(2-Bromoethyl)-L-tyrosineThioetherCyclic Peptide Synthesis
CysteinePeptide Stapling

The versatility of this compound extends to various cyclization strategies that are crucial for constraining peptide conformations. In side-chain to side-chain cyclization , O2beY is incorporated into a peptide sequence along with a cysteine residue. The intramolecular reaction between the bromoethyl group and the cysteine thiol results in a cyclic peptide where the two side chains are covalently linked nih.govpeptide.com. This method is extensively used to mimic natural cyclic peptides and to enhance the stability and binding affinity of peptide-based therapeutics peptide.com.

A related strategy is side-chain to C-terminus cyclization . While direct examples using O-(2-Bromoethyl)-L-tyrosine are less documented, the principle has been demonstrated with the closely related compound, O-2-aminoethyl-tyrosine (O2ameY) nih.gov. In this approach, a precursor polypeptide is synthesized with the unnatural amino acid at a specific position and is fused to an intein protein at its C-terminus. The intein facilitates the formation of a C-terminal thioester, which then reacts with the nucleophilic side chain of the unnatural amino acid, leading to the formation of a cyclic peptide and the excision of the intein nih.gov. This strategy allows for the production of side-chain-to-tail cyclic peptides from ribosomally derived precursors nih.gov.

Precursor for Advanced Radiochemical Synthesis

One of the most significant applications of this compound is as a precursor in the synthesis of radiolabeled amino acids for positron emission tomography (PET) imaging. Specifically, it plays a pivotal role in the production of O-(2-[¹⁸F]Fluoroethyl)-L-tyrosine ([¹⁸F]FET), a widely used tracer for the visualization and diagnosis of brain tumors.

Synthesis of O-(2-Fluoroethyl)-L-tyrosine (FET) and Analogues

The synthesis of [¹⁸F]FET from a derivative of this compound is a multi-step process that leverages the principles of nucleophilic substitution. The bromoethyl group is not directly fluorinated; instead, it is typically converted to a more suitable leaving group to facilitate the introduction of the radioactive fluorine-18 isotope.

To enhance the efficiency of the fluorination reaction, the bromoethyl group of the tyrosine derivative is first converted into a better leaving group. This is commonly achieved by transforming it into a sulfonate ester, such as a tosylate (p-toluenesulfonate) or a mesylate (methanesulfonate).

The synthesis of these precursors generally involves the initial preparation of O-(2-hydroxyethyl)-L-tyrosine. This intermediate is then reacted with either p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base to yield the corresponding O-(2-tosyloxyethyl)-L-tyrosine or O-(2-mesyloxyethyl)-L-tyrosine derivatives, respectively. For radiochemical synthesis, protecting groups are often introduced on the amino and carboxyl functionalities of the tyrosine backbone to prevent unwanted side reactions during the fluorination step. A common precursor used in automated synthesis modules is O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butylester.

Table 1: Common Leaving Groups for FET Synthesis

Leaving GroupAbbreviationChemical Formula of Leaving Group
TosylateOTsCH₃C₆H₄SO₃⁻
MesylateOMsCH₃SO₃⁻

The introduction of the fluorine-18 isotope is accomplished through a nucleophilic substitution reaction, typically following an Sₙ2 mechanism. In this reaction, the radioactive [¹⁸F]fluoride ion, a potent nucleophile, attacks the electrophilic carbon atom of the ethyl group that is attached to the tosylate or mesylate leaving group.

The reaction proceeds via a backside attack, leading to an inversion of stereochemistry at the carbon center being attacked. The tosylate or mesylate group, being an excellent leaving group due to the stability of the resulting anion, is displaced by the fluoride ion. The efficiency of this reaction is crucial for maximizing the radiochemical yield of [¹⁸F]FET, given the short half-life of fluorine-18 (approximately 110 minutes).

Key Steps in the Nucleophilic Fluorination for [¹⁸F]FET Synthesis:

Activation of [¹⁸F]Fluoride: The [¹⁸F]fluoride is typically produced in a cyclotron and needs to be activated for nucleophilic attack. This is often achieved using a phase-transfer catalyst, such as a potassium-Kryptofix 2.2.2 complex or a tetraalkylammonium salt.

Nucleophilic Attack: The activated [¹⁸F]fluoride attacks the carbon atom of the ethyl group, displacing the tosylate or mesylate leaving group.

Deprotection: Following the fluorination step, the protecting groups on the amino and carboxyl functions of the tyrosine moiety are removed, typically under acidic conditions, to yield the final [¹⁸F]FET product.

Scaffold Design in Medicinal Chemistry and Materials Science

Beyond its role in radiochemistry, the inherent structural features of this compound make it a valuable scaffold for the design and synthesis of novel molecules in medicinal chemistry and materials science. The tyrosine core provides a rigid and chiral framework, while the bromoethyl group offers a reactive handle for further functionalization.

Modular Construction of Functional Molecules

The presence of the reactive bromoethyl group allows for the modular construction of more complex molecules through nucleophilic substitution reactions. This enables the attachment of various functional moieties to the tyrosine scaffold, leading to the creation of diverse chemical libraries for drug discovery and other applications. For instance, the bromine can be displaced by amines, thiols, or other nucleophiles to introduce new functionalities and build larger molecular architectures. This modular approach is a cornerstone of modern medicinal chemistry, allowing for the systematic exploration of structure-activity relationships.

Defined Molecular Scaffolds Utilizing Tyrosine Derivatives

The well-defined stereochemistry and rigid aromatic nature of the tyrosine backbone make its derivatives, including this compound, excellent candidates for the construction of defined molecular scaffolds. These scaffolds can be used to present functional groups in a specific three-dimensional orientation, which is critical for molecular recognition and biological activity.

In materials science, tyrosine-containing peptides have been shown to self-assemble into various nanostructures, such as nanotubes and hydrogels. The ability to functionalize the tyrosine side chain, as with the bromoethyl group, provides a means to further modify these self-assembled materials, for example, by cross-linking or by attaching other molecules to tailor their properties for specific applications in tissue engineering, drug delivery, and biocatalysis. The bromoethyl group can serve as an anchor point to create more complex and functional supramolecular structures.

Applications in Chemical Biology and Mechanistic Probes

Development of Caged Compounds and Photoactivatable Probes

Caged compounds are molecules whose biological activity is masked by a photolabile protecting group. researchgate.netscite.ainih.govnih.gov This "cage" can be removed by light, releasing the active molecule at a specific time and location. researchgate.netscite.ainih.gov This technique offers precise temporal and spatial control over biological events. researchgate.netnih.gov

The ortho-nitrobenzyl group is a commonly used photolabile caging group for a variety of biologically active molecules, including amino acids like tyrosine. researchgate.netnih.govnih.gov The design of these caged compounds involves attaching the ortho-nitrobenzyl group to a functional part of the molecule, thereby rendering it inactive. nih.gov In the case of tyrosine, this is often the hydroxyl group on the phenol (B47542) ring.

O-(2-Bromoethyl)-L-tyrosine HCl can serve as a starting material for synthesizing such caged compounds. The bromoethyl group can be displaced by a nucleophile, such as the hydroxyl group of an ortho-nitrobenzyl alcohol derivative, to form a stable ether linkage. This synthetic strategy allows for the creation of a variety of caged tyrosine derivatives with different properties.

Key design features of ortho-nitrobenzyl caged compounds include:

Photochemical properties : The cage should be efficiently cleaved by light at a wavelength that is not harmful to the biological system, typically in the near-UV range. researchgate.net

Stability : The caged compound must be stable in the dark and under physiological conditions to prevent premature release of the active molecule.

Biological inertness : The caged molecule should not have any significant biological activity before uncaging. nih.gov

Table 1: Comparison of Caging Groups for Tyrosine

Caging GroupTypical Uncaging WavelengthKey Features
ortho-Nitrobenzyl (ONB)~350 nmWell-established, reliable, but can produce a toxic byproduct (o-nitrosobenzaldehyde). researchgate.netnih.gov
Nitropiperonyl (NP)~365 nmSimilar mechanism to ONB with potentially improved properties. researchgate.net
Styryl Conjugated 2-NitrobenzylVisible lightAllows for uncaging with less damaging visible light. rsc.org

Photorelease Mechanisms for Temporal Control of Biological Processes

The photorelease of a molecule from an ortho-nitrobenzyl cage is an intramolecular redox reaction that is initiated by the absorption of a photon. researchgate.netrsc.org This process is typically very fast, occurring on the microsecond to millisecond timescale, which allows for the rapid initiation of a biological response. nih.gov

The general mechanism for the photorelease of an alcohol from an ortho-nitrobenzyl ether is as follows:

Excitation of the nitro group to an excited state upon absorption of light.

An intramolecular hydrogen atom abstraction from the benzylic carbon by the excited nitro group, forming an aci-nitro intermediate.

Rearrangement of the aci-nitro intermediate, leading to the cleavage of the bond to the protected molecule and the formation of an ortho-nitrosobenzaldehyde byproduct. nih.gov

This precise control over the release of active molecules has enabled researchers to study a wide range of dynamic cellular processes, including signal transduction and neurotransmission. researchgate.netscite.ai

Activity-Based Probes for Enzyme Studies

Activity-based probes (ABPs) are powerful tools for studying enzyme function directly in complex biological systems. nih.govthe-scientist.com These probes consist of a reactive group (or "warhead") that forms a covalent bond with the active site of a specific enzyme, a recognition element that directs the probe to the desired enzyme class, and a reporter tag for detection. nih.govnih.gov

Tyrosine kinases and phosphatases are critical enzymes in cellular signaling pathways, making them important targets for drug discovery and basic research. nih.govfrontiersin.orgnih.govmdpi.comresearchgate.netnih.gov Tyrosine-based probes can be designed to mimic the natural substrate of these enzymes. This compound can be used in the synthesis of these probes. For example, the bromoethyl group can be used to attach a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, to the tyrosine scaffold.

The design of these probes often involves:

A tyrosine or tyrosine analog core to provide specificity for tyrosine-metabolizing enzymes.

An electrophilic "warhead" that can react with a nucleophilic residue in the enzyme's active site.

A reporter tag to allow for visualization or purification of the labeled enzyme. nih.gov

The covalent nature of the interaction between an ABP and its target enzyme provides a stable and irreversible link, which is advantageous for identifying and isolating the enzyme. the-scientist.comnih.govresearchgate.net The specificity of an ABP is determined by both the recognition element and the reactivity of the warhead. acs.org A well-designed probe will only react with the active form of the target enzyme, providing a direct measure of its activity. nih.gov

The bromoethyl group of this compound itself can act as a weak electrophile. However, it is more commonly used as a synthetic handle to introduce other functionalities. The choice of the reactive group is crucial for the probe's specificity.

Table 2: Common Reactive Groups in Activity-Based Probes

Reactive Group (Warhead)Target Amino Acid ResidueEnzyme Class Example
FluoromethylphosphonatesSerineSerine Proteases nih.gov
EpoxidesCysteineCysteine Proteases nih.gov
α-BromobenzylphosphonatesTyrosineProtein Tyrosine Phosphatases nih.gov

Probes for Studying Cellular Pathways and Interactions

By incorporating derivatives of this compound into peptides or small molecules, researchers can create probes to study a variety of cellular pathways. nih.gov For instance, a fluorescently labeled tyrosine analog can be used to visualize the localization of tyrosine kinases or to monitor their activity in real-time within living cells. youtube.compromega.com

Furthermore, probes that can be cross-linked to interacting proteins upon photoactivation are invaluable for identifying the binding partners of specific proteins within their native cellular environment. The ability to introduce a reactive or reporter group at a specific position on a tyrosine residue, facilitated by precursors like this compound, is a key enabling technology in the field of chemical proteomics. promega.com These studies provide critical insights into the complex networks of protein interactions that govern cellular function. nih.govyoutube.com

Monitoring Amino Acid Transport Mechanisms

The transport of amino acids across cellular membranes is a fundamental process mediated by a diverse family of transporter proteins. Understanding the specificity and kinetics of these transporters is crucial for deciphering cellular metabolism and for developing strategies to deliver drugs to specific tissues, such as the brain. Modified amino acids like this compound serve as valuable tools for probing the function of these transporters.

The rationale behind using O-(2-Bromoethyl)-L-tyrosine as a probe lies in its structural similarity to the natural amino acid L-tyrosine. This resemblance allows it to be recognized and transported by the same cellular machinery. For instance, the large neutral amino acid transporter 1 (LAT1) is a key transporter responsible for the uptake of large neutral amino acids, including tyrosine, into the brain across the blood-brain barrier. nih.govnih.gov Studies with structurally related compounds, such as O-(2-fluoroethyl)-L-tyrosine (FET), have demonstrated that these modified tyrosines are indeed substrates for LAT1. nih.gov The bromoethyl group in O-(2-Bromoethyl)-L-tyrosine provides a reactive handle that can be exploited for detection or for covalent modification of the transporter, offering insights into its structure and function.

Research in this area often involves competitive binding assays and transport studies using radiolabeled or fluorescently tagged versions of the amino acid analog. By measuring the uptake of the modified amino acid in the presence and absence of other known substrates or inhibitors, researchers can determine the specific transporters involved and characterize their kinetic parameters.

Table 1: Research Findings on Amino Acid Transport Mechanisms

Research FocusKey Findings
Substrate Specificity of LAT1Modified tyrosine derivatives, structurally similar to O-(2-Bromoethyl)-L-tyrosine, are recognized and transported by the LAT1 transporter. nih.govnih.gov
Brain Uptake StudiesThe transport of tyrosine derivatives across the blood-brain barrier is mediated by specific amino acid transporters. nih.gov
Asymmetric TransportSome tyrosine analogs exhibit asymmetric transport, where they are taken up by the cell but are poor substrates for efflux, leading to intracellular accumulation. nih.gov

Investigation of Protein-Protein Interactions via Unnatural Amino Acid Incorporation

The study of protein-protein interactions (PPIs) is fundamental to understanding virtually all cellular processes. A powerful technique for mapping these interactions in their native cellular context is the incorporation of unnatural amino acids (Uaas) containing unique chemical functionalities into proteins. nih.gov this compound is a prime candidate for such applications due to its reactive bromoalkyl group.

This approach, known as genetic code expansion, involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the unnatural amino acid and incorporates it into a growing polypeptide chain at a specific, genetically encoded site. nih.govnih.gov Once incorporated, the bromoethyl group of the tyrosine analog can act as a proximity-dependent crosslinker. If another protein is in close proximity, a nucleophilic residue (such as cysteine or lysine) on that interacting protein can react with the bromoethyl group, forming a stable covalent bond. nih.gov This crosslinking event traps the interacting protein pair, which can then be isolated and identified using techniques like mass spectrometry.

The length of the bromoethyl linker is a critical parameter, as it defines the distance over which a crosslink can be formed. This provides a "molecular ruler" to probe the spatial arrangement of proteins within a complex. nih.gov The ability to introduce this reactive moiety at any desired position in a protein of interest offers unparalleled precision in mapping interaction interfaces.

Table 2: Research Findings on Protein-Protein Interaction Investigations

Research FocusKey Findings
Proximity-Induced CrosslinkingHaloalkylated unnatural amino acids, including a related compound O-(3-bromoethyl)-tyrosine, can be genetically incorporated into proteins to act as proximity-induced covalent crosslinkers. nih.gov
Versatility of Alkyl HalidesAlkyl halides, such as the bromoethyl group, are effective reactive moieties for protein crosslinking, with their reactivity influenced by the length of the aliphatic side chain. nih.gov
Site-Specific IncorporationThe genetic incorporation of unnatural amino acids allows for the precise placement of a reactive probe within a protein to map specific interaction sites. nih.govnih.gov

Derivatization Strategies and Functionalization of O 2 Bromoethyl L Tyrosine Hcl

Nucleophilic Substitution Reactions at the Bromoethyl Moiety

Nucleophilic substitution is a fundamental reaction class where a nucleophile, an electron-rich species, displaces a leaving group on an electrophilic substrate. organic-chemistry.org In the case of O-(2-Bromoethyl)-L-tyrosine, the carbon atom bonded to the bromine is the electrophilic center. These reactions are typically second-order (SN2), involving a backside attack by the nucleophile that leads to an inversion of stereochemistry if the carbon were chiral. organic-chemistry.org This process is highly efficient for attaching a variety of functional groups to the tyrosine scaffold.

Introduction of Reporter Groups (e.g., Fluorescent Tags, Biotin)

A significant application of O-(2-Bromoethyl)-L-tyrosine is its use as a scaffold for attaching reporter groups, which are molecules that enable the detection, localization, and quantification of biomolecules.

Fluorescent Tags: By reacting O-(2-Bromoethyl)-L-tyrosine with a fluorescent dye that has a nucleophilic functional group (like an amine or thiol), a fluorescently labeled tyrosine derivative can be synthesized. These derivatives can be incorporated into peptides or proteins. For instance, a fluorescent coumarin (B35378) dye functionalized with an azide (B81097) can be "clicked" onto an alkyne-modified tyrosine derivative, allowing for specific protein labeling. nih.gov This strategy facilitates the study of protein localization, trafficking, and interactions within living cells. mdpi.com

Biotin (B1667282): Biotin is a vitamin that binds with extremely high affinity to the protein avidin (B1170675) and its bacterial homolog, streptavidin. This interaction is widely exploited in molecular biology for purification and detection. O-(2-Bromoethyl)-L-tyrosine can be functionalized with biotin through a nucleophilic substitution reaction, where a nucleophilic derivative of biotin displaces the bromide. This biotinylated tyrosine can then be incorporated into a protein of interest, enabling its selective capture on a streptavidin-coated surface. This technique, known as biotinylation, is a cornerstone of methods like proximity-dependent biotinylation (BioID), which is used to identify protein-protein interactions in their native cellular environment. nih.goviris-biotech.de

Conjugation to Biomolecules (e.g., Peptides, Oligonucleotides)

The ability to link O-(2-Bromoethyl)-L-tyrosine to larger biomolecules like peptides and oligonucleotides opens avenues for creating sophisticated hybrid molecules with enhanced therapeutic or diagnostic properties. nih.gov

Peptides: O-(2-Bromoethyl)-L-tyrosine, often with its amino and carboxyl groups protected (e.g., as N-Boc-O-(2-bromoethyl)-L-tyrosine), can be incorporated into a growing peptide chain during solid-phase peptide synthesis. nih.gov Once the peptide is synthesized, the bromoethyl group serves as a reactive handle for further modification. For example, two peptide fragments, one containing an azide and the other an alkyne-modified tyrosine derivative, can be linked together using click chemistry. bachem.com This allows for the creation of complex peptide architectures and peptidomimetics. nd.edu

Oligonucleotides: Peptide-oligonucleotide conjugates (POCs) are chimeric molecules that combine the biological targeting capabilities of peptides with the genetic information-carrying function of oligonucleotides. nih.gov O-(2-Bromoethyl)-L-tyrosine can facilitate the synthesis of POCs. An oligonucleotide can be modified with a nucleophile that reacts with the bromoethyl group of the tyrosine derivative, forming a stable covalent bond. These conjugates are being explored to improve the cellular uptake and delivery of therapeutic oligonucleotides, which are often large and highly charged molecules that struggle to cross cell membranes on their own. nih.gov

Click Chemistry Applications (Post-Modification of Derivatives)

"Click chemistry" refers to a set of reactions that are rapid, high-yielding, and biocompatible. nd.edu The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). O-(2-Bromoethyl)-L-tyrosine is an excellent precursor for creating derivatives suitable for click chemistry.

Introduction of Alkyne or Azide Functionalities for Cycloaddition Reactions

The bromoethyl group can be readily converted into either an azide or an alkyne, the two components of the CuAAC reaction.

Synthesis of Azide Derivatives: Nucleophilic substitution of the bromide with sodium azide (NaN₃) yields O-(2-azidoethyl)-L-tyrosine. This is a straightforward and efficient conversion. researchgate.net

Synthesis of Alkyne Derivatives: Introducing a terminal alkyne can be achieved by reacting the bromoethyl derivative with a small nucleophilic alkyne, such as the anion of propargyl alcohol.

Once these functionalities are installed, the modified tyrosine derivative can be clicked onto a biomolecule or reporter group bearing the complementary functional group. For example, a peptide containing an O-(2-azidoethyl)-L-tyrosine residue can be selectively labeled with a fluorescent alkyne dye. nih.govbachem.com This modular approach provides immense flexibility for bioconjugation. nih.gov

Precursor CompoundReagentResulting FunctionalityApplication
O-(2-Bromoethyl)-L-tyrosineSodium Azide (NaN₃)Azide (-N₃)CuAAC Click Reaction
O-(2-Bromoethyl)-L-tyrosinePropargyl Alcohol AnionAlkyne (-C≡CH)CuAAC Click Reaction
O-(2-Bromoethyl)-L-tyrosineAmine-functionalized FluorophoreFluorescent TagFluorescence Microscopy
O-(2-Bromoethyl)-L-tyrosineBiotin-thiolBiotin TagAffinity Purification

Structural Modifications for Enhanced Biological Activity

The derivatization of O-(2-Bromoethyl)-L-tyrosine is not only for conjugation but also for modulating the biological activity of the parent molecule or the peptide into which it is incorporated.

Impact of Hydrophobicity and Steric Hindrance on Molecular Interactions

Modifying the bromoethyl group alters the physicochemical properties of the tyrosine side chain, which can have profound effects on molecular interactions.

Hydrophobicity: Replacing the bromine with different functional groups changes the hydrophobicity of the tyrosine side chain. For example, adding longer alkyl chains or aromatic groups via nucleophilic substitution increases hydrophobicity. This can enhance binding to hydrophobic pockets in target proteins or influence the partitioning of a peptide-drug conjugate across cell membranes. nih.gov

Steric Hindrance: The size and shape of the group attached to the ethyl moiety introduce steric bulk. This can be used to probe the space available within a receptor's binding site. In some cases, adding bulky groups can lead to enhanced binding affinity and receptor selectivity. For example, studies on endomorphin-2 analogues showed that replacing the natural tyrosine with a sterically hindered derivative, 2',6'-dimethyl-L-tyrosine (Dmt), significantly increased its binding affinity for the µ-opioid receptor. nih.gov This highlights how steric modifications, analogous to those achievable through derivatization of the O-ethyl group, can dramatically influence biological activity.

Analytical and Characterization Methodologies for O 2 Bromoethyl L Tyrosine Hcl and Its Constructs

Spectroscopic Techniques for Structural Confirmation of Synthesized Products

Spectroscopic methods are indispensable for the structural elucidation of newly synthesized compounds. By analyzing the interaction of molecules with electromagnetic radiation, these techniques provide detailed information about the molecular structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. researchgate.net For O-(2-Bromoethyl)-L-tyrosine HCl, both ¹H and ¹³C NMR are utilized to confirm its structure.

In a typical ¹H NMR spectrum of L-tyrosine, distinct signals corresponding to the aromatic protons, the α-hydrogen, and the β-hydrogens of the alanine (B10760859) side chain are observed. hmdb.ca Upon O-alkylation with a 2-bromoethyl group, new signals will appear in the spectrum. Specifically, two triplet signals are expected for the methylene (B1212753) protons of the bromoethyl group (-O-CH₂-CH₂-Br), providing clear evidence of the successful ether linkage. The integration of these signals relative to the aromatic or other known protons confirms the stoichiometry of the modification.

The ¹³C NMR spectrum of L-tyrosine hydrochloride shows characteristic signals for the carboxyl carbon, the α-carbon, the β-carbon, and the aromatic carbons. researchgate.net For this compound, additional peaks corresponding to the two carbons of the bromoethyl group would be present, further confirming the structure. The chemical shifts of the aromatic carbons, particularly the carbon attached to the oxygen, will also be affected by the etherification.

Table 1: Representative NMR Data for Tyrosine Derivatives

NucleusL-Tyrosine DerivativeChemical Shift (ppm)Multiplicity
¹HL-Tyrosine in D₂O~7.2 (d), ~6.9 (d)Aromatic
¹HL-Tyrosine in D₂O~4.0 (t)α-H
¹HL-Tyrosine in D₂O~3.1 (m)β-H₂
¹³CL-Tyrosine HCl~172.6Carboxyl
¹³CL-Tyrosine HCl~156.4Aromatic C-OH
¹³CL-Tyrosine HCl~132.0, ~117.2Aromatic CH
¹³CL-Tyrosine HCl~55.4α-C
¹³CL-Tyrosine HCl~35.9β-C

Note: The exact chemical shifts for this compound would require experimental determination but would show additional signals for the bromoethyl group.

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, MS is used to confirm the identity of the synthesized product by matching its measured molecular weight to the calculated theoretical value.

High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the molecular formula of a compound with high accuracy, thus confirming the presence of bromine and other elements in their correct ratios. nih.gov The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) results in a characteristic M and M+2 pattern in the mass spectrum, which serves as a clear indicator of the presence of a single bromine atom in the molecule.

Furthermore, MS can be coupled with liquid chromatography (LC-MS) to assess the purity of the synthesized compound by separating it from any starting materials, by-products, or impurities before mass analysis. mdpi.com

Chromatographic Methods for Purification and Purity Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are essential for both the purification of synthesized products and the analysis of their purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of non-volatile compounds like this compound. researchgate.net

Analytical HPLC is used to determine the purity of a sample. A small amount of the sample is injected into the HPLC system, and the components are separated based on their differential interactions with the stationary phase (the column) and the mobile phase (the solvent). A detector, often a UV-Vis detector, measures the absorbance of the eluting components, producing a chromatogram. The purity of the sample is determined by the relative area of the peak corresponding to the desired product. For this compound, a reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water, an organic solvent like acetonitrile (B52724) or methanol, and often an acid like trifluoroacetic acid to improve peak shape. sielc.comnih.gov

Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns to separate larger quantities of material. This technique is invaluable for purifying the synthesized this compound from unreacted starting materials and side products to obtain a highly pure compound for subsequent applications.

Table 2: Typical HPLC Parameters for Tyrosine Derivatives

ParameterSetting
Column Reversed-phase C18
Mobile Phase Acetonitrile/Water with 0.1% Trifluoroacetic Acid
Flow Rate 1.0 mL/min
Detection UV at 220 nm or 274 nm
Injection Volume 10-20 µL

Note: These are general parameters and may need to be optimized for specific applications.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of a chemical reaction. researchgate.net A small spot of the reaction mixture is applied to a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, such as silica (B1680970) gel). The plate is then placed in a developing chamber with a suitable solvent (eluent). As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates, leading to their separation.

By comparing the TLC profile of the reaction mixture over time to that of the starting material (L-tyrosine) and the expected product, a chemist can determine if the reaction is complete. youtube.com The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction. The relative retention factors (Rf values) of the spots provide information about the polarity of the compounds.

Advanced Methods for Enantiomeric Purity Determination

Since this compound is a chiral compound, it is crucial to determine its enantiomeric purity, especially for biological applications where stereochemistry can significantly impact activity.

Advanced chromatographic methods are employed for this purpose. One common approach is the use of chiral HPLC . This can be achieved in two ways:

Using a chiral stationary phase (CSP): The column contains a chiral selector that interacts differently with the two enantiomers, leading to their separation.

Using a chiral derivatizing agent: The enantiomeric mixture is reacted with a chiral reagent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. nih.gov

Another technique is chiral gas chromatography (GC) , although this is less common for amino acid derivatives unless they are first converted to more volatile forms.

For radiolabeled analogs like O-(2-[¹⁸F]fluoroethyl)-L-tyrosine, the enantiomeric purity is often determined by chiral HPLC to ensure that the desired L-enantiomer is the predominant species. researchgate.net

Advanced Research Perspectives and Future Directions

Rational Design of Next-Generation Tyrosine Derivatives

The development of new tyrosine derivatives is a dynamic area of research, driven by the need for more sophisticated molecular probes and building blocks. The rational design process leverages chemical principles and computational power to create molecules with precisely defined properties.

Tailoring Reactivity and Specificity for Targeted Applications

The 2-bromoethyl group of O-(2-Bromoethyl)-L-tyrosine HCl is a key functional feature, acting as a reactive handle for covalent modification of biomolecules. Researchers are actively exploring ways to fine-tune this reactivity to achieve greater specificity for particular cellular targets. This can be accomplished by:

Modifying the Alkyl Chain: Altering the length and branching of the alkyl chain can influence the accessibility of the reactive group to the target site.

Varying the Halogen: Substituting bromine with other halogens, such as chlorine or iodine, can modulate the electrophilicity and leaving group potential, thereby adjusting the reaction rate.

Introducing Other Functional Groups: Incorporating additional chemical moieties onto the tyrosine scaffold can introduce new functionalities, such as fluorescent reporters or cross-linking agents.

These tailored derivatives are being employed in the development of highly selective activity-based probes (ABPs) for studying enzyme function and in the creation of antibody-drug conjugates (ADCs) for targeted cancer therapy. A key strategy involves the palladium-catalyzed allylic alkylation of tyrosine residues, which uses electrophilic π-allyl intermediates to modify proteins in aqueous solutions. nih.gov This approach has been used to attach hydrophobic chains to proteins, enabling them to associate with lipid vesicles. nih.gov

Computational Modeling and Prediction of Derivative Properties

Computational chemistry has become an indispensable tool in the rational design of novel amino acid derivatives. nih.gov Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations allow researchers to predict a wide range of properties before a molecule is ever synthesized in the lab. frontiersin.orgnih.govplos.orgnih.govmdpi.com

Key applications of computational modeling in this field include:

Predicting Reactivity: DFT calculations can model the electronic structure of a molecule and predict its reactivity towards different nucleophiles. frontiersin.orgnih.govmdpi.com This helps in designing derivatives with optimal reactivity for specific applications.

Simulating Protein-Ligand Interactions: Molecular docking and MD simulations can predict how a tyrosine derivative will bind to a target protein, providing insights into the structural basis of its specificity. nih.govmdpi.com

Forecasting Physicochemical Properties: Computational methods can estimate properties like solubility, stability, and bioavailability, which are crucial for the development of new drugs and biological probes. mdpi.com

These in silico approaches accelerate the design-build-test cycle, making the discovery of new functional tyrosine derivatives more efficient and cost-effective. nih.gov

Table 1: Computational Approaches in Derivative Design

Computational MethodApplication in Tyrosine Derivative DesignPredicted Properties
Density Functional Theory (DFT)Modeling electronic structure and reaction mechanisms.Reactivity, orbital energies (HOMO/LUMO), chemical hardness, electrophilicity. frontiersin.orgplos.org
Molecular Dynamics (MD)Simulating the dynamic behavior of molecules and their interactions.Binding conformations, protein stability, interaction energies. nih.gov
Molecular DockingPredicting the preferred binding orientation of a ligand to a target protein.Binding modes, pharmacophoric features, potential for inhibition. mdpi.com
Quantitative Structure-Activity Relationship (QSAR)Relating chemical structure to biological activity.Bioactivity, toxicity, pharmacokinetic profiles. researchgate.net

Expanding the Genetic Code with this compound Analogues

One of the most exciting frontiers in biotechnology is the ability to expand the genetic code beyond the canonical 20 amino acids. This allows for the site-specific incorporation of non-canonical amino acids (ncAAs) like this compound directly into proteins, creating novel functionalities. rsc.orgnyu.edunih.govpsu.eduquora.com

Evolution of Novel Orthogonal Aminoacyl-tRNA Synthetase Systems

The cornerstone of genetic code expansion is the development of orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs. nih.govbohrium.comnih.gov These pairs function independently of the host cell's own translational machinery, ensuring that the ncAA is incorporated only at the desired position, typically encoded by a nonsense codon like the amber stop codon (UAG). researchgate.net

The process of creating a new orthogonal pair involves:

Selection of a Candidate Pair: An aaRS/tRNA pair is chosen from a different species (e.g., an archaeal pair for use in E. coli) to minimize cross-reactivity. nih.govnih.gov

Directed Evolution of the Synthetase: The aaRS is subjected to rounds of mutation and selection to alter its substrate specificity. researchgate.netbiorxiv.org The goal is to evolve a synthetase that preferentially recognizes and activates the desired ncAA over any of the natural amino acids. psu.edu

Validation of Orthogonality: The newly evolved pair is tested to ensure it is orthogonal to the host system, meaning the engineered synthetase does not charge any endogenous tRNAs, and the engineered tRNA is not recognized by any endogenous synthetases. nih.govnih.gov

This powerful technology has been successfully used to incorporate a wide variety of ncAAs, including those with reactive groups like this compound, into proteins in living cells. nih.govpsu.edu

Innovative Applications in Synthetic Biology and Biotechnology

The ability to incorporate ncAAs with unique chemical properties into proteins opens up a vast landscape of possibilities in synthetic biology and biotechnology. nih.govprofacgen.com

Engineering of Enzymes and Pathways with Modified Amino Acid Residues

By strategically replacing canonical amino acids with ncAAs, scientists can engineer proteins with enhanced or entirely new functions. nih.gov The incorporation of a residue like this compound can introduce a reactive site for:

Covalent Catalysis: Creating novel enzyme mechanisms where the modified residue forms a covalent intermediate with the substrate.

Enzyme Immobilization: Providing a specific handle for attaching enzymes to solid supports, which is valuable for industrial biocatalysis.

Probing Enzyme Dynamics: Attaching fluorescent probes or other spectroscopic labels to monitor conformational changes in real-time.

Furthermore, these engineered enzymes can be integrated into metabolic pathways to create novel biosynthetic routes for producing valuable chemicals or pharmaceuticals. asm.org For example, a tandem enzymatic reaction using tyrosinase and catechol-O-methyltransferase can selectively modify tyrosine residues in peptides and proteins, demonstrating the potential for creating complex biomolecules with tailored properties. acs.orgacs.org The ability to engineer entire metabolic pathways by modifying key enzymes can redirect metabolic flux and enhance the production of desired compounds. asm.org

Development of Novel Biosensors and Imaging Tools

The unique chemical structure of this compound positions it as a valuable, though currently underutilized, building block in the development of sophisticated biosensors and imaging tools. Its utility stems from the reactive bromoethyl group appended to the phenolic side chain of the L-tyrosine scaffold. This reactive handle allows for covalent immobilization or conjugation to other molecules, which is a critical step in the design of many sensing platforms.

One promising application lies in the site-specific modification of proteins and peptides to create novel biosensors. researchgate.net Tyrosine residues, while less frequently targeted for chemical modification than lysine (B10760008) or cysteine, offer an alternative for selective bioconjugation. nih.gov The bromoethyl group of O-(2-Bromoethyl)-L-tyrosine can be exploited for this purpose. For instance, it can be incorporated into a peptide sequence and subsequently used to attach a reporter molecule, such as a fluorophore or a redox-active probe. The resulting functionalized peptide could then be used to detect specific analytes or monitor biological processes. The principles of such modifications have been explored with other reactive amino acid analogs, demonstrating the feasibility of this approach. wikipedia.org

Furthermore, O-(2-Bromoethyl)-L-tyrosine could be a key component in the fabrication of enzyme-based biosensors. By incorporating this functionalized amino acid into the enzyme structure, either through protein engineering or post-translational modification, it may be possible to introduce new functionalities or improve the enzyme's stability and performance. The bromoethyl group could serve as an anchor for attaching the enzyme to an electrode surface or a nanoparticle, thereby enhancing the signal transduction of the biosensor. While direct research utilizing O-(2-Bromoethyl)-L-tyrosine in this context is not yet prevalent, the extensive work on modifying tyrosine residues with other chemical entities provides a strong foundation for this future direction. nih.gov

In the realm of imaging, while the non-radioactive form of O-(2-Bromoethyl)-L-tyrosine is not directly an imaging agent, its structure is a precursor to the widely used positron emission tomography (PET) tracer, O-(2-[18F]fluoroethyl)-L-tyrosine (FET). The synthetic methodologies developed for FET could be adapted to introduce other imaging moieties onto the ethyl chain. This could lead to the development of new probes for different imaging modalities, such as fluorescence imaging or magnetic resonance imaging (MRI), by attaching appropriate contrast agents to the bromoethyl handle.

Interdisciplinary Research Directions

The versatility of this compound extends beyond the life sciences, opening up exciting avenues for interdisciplinary research, particularly at the interface of biology and materials science.

Interface with Materials Science for Bio-Hybrid Systems

The development of bio-hybrid systems, which combine biological components with synthetic materials, is a rapidly growing field with applications ranging from regenerative medicine to advanced diagnostics. O-(2-Bromoethyl)-L-tyrosine is a prime candidate for bridging the gap between these two disparate classes of materials. The amino acid moiety provides biocompatibility and a connection to the biological world, while the reactive bromoethyl group serves as a versatile anchor for attachment to a wide array of synthetic surfaces and polymers. researchgate.net

One potential application is in the surface modification of medical implants to improve their biocompatibility and promote tissue integration. acs.org By covalently grafting O-(2-Bromoethyl)-L-tyrosine onto the surface of an implant, the exposed amino acid could mimic the natural extracellular matrix, encouraging cell adhesion and growth. The bromoethyl group provides a robust chemical linkage to the material, ensuring the long-term stability of the bio-functionalized surface. This approach is conceptually supported by the extensive research on tyrosine-derived polymers and their use as biomaterials. acs.orgnih.gov

Furthermore, O-(2-Bromoethyl)-L-tyrosine can be used as a functional monomer in the synthesis of novel bio-based hybrid copolymers. nih.gov Polymerization of this amino acid derivative, or its copolymerization with other monomers, could lead to the creation of materials with tunable properties. For example, incorporating this compound into a polymer backbone could introduce reactive sites for subsequent functionalization, such as the attachment of drugs for controlled release or the conjugation of targeting ligands for specific cell interactions. The synthesis of polymers from tyrosine derivatives has been shown to yield materials with unique and desirable characteristics for biomedical applications. nih.gov

The table below summarizes potential bio-hybrid systems that could be developed using O-(2-Bromoethyl)-L-tyrosine.

Bio-Hybrid System ComponentRole of O-(2-Bromoethyl)-L-tyrosinePotential Application
Titanium Implant Surface Covalently attached surface modifierEnhanced biocompatibility and osteointegration
Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles Incorporated functional monomerDrug delivery vehicle with surface functionalization capabilities
Graphene Oxide Sheets Bio-functionalizing agentComponent for biosensors or tissue engineering scaffolds
Hydrogel Matrix Cross-linking agent with reactive side chains3D cell culture and regenerative medicine

Potential in Drug Discovery Lead Compound Generation (excluding clinical aspects)

In the early stages of drug discovery, the generation of diverse chemical libraries is crucial for identifying promising lead compounds. Functionalized amino acids like O-(2-Bromoethyl)-L-tyrosine serve as excellent scaffolds for creating such libraries. academie-sciences.fr The core amino acid structure is a common motif in many biologically active molecules, and the bromoethyl group provides a convenient point for chemical diversification.

By reacting the bromoethyl moiety with a variety of nucleophiles, a vast array of new tyrosine derivatives can be synthesized. This approach allows for the systematic exploration of the chemical space around the tyrosine pharmacophore. For example, libraries of compounds could be generated with different ether-linked side chains, each with potentially unique biological activities. This strategy has been successfully employed in the discovery of inhibitors for protein-protein interactions, such as the Bcl-2 family of proteins involved in apoptosis. nih.gov

Moreover, O-(2-Bromoethyl)-L-tyrosine can be incorporated into peptide-based drug candidates. The bromoethyl group can be used to introduce non-natural side chains, which can enhance the peptide's metabolic stability, receptor binding affinity, or pharmacokinetic properties. Late-stage functionalization of peptides containing tyrosine or its derivatives is a powerful tool in medicinal chemistry for optimizing lead compounds. researchgate.net

The table below outlines potential strategies for utilizing O-(2-Bromoethyl)-L-tyrosine in lead compound generation.

Drug Discovery StrategyRole of O-(2-Bromoethyl)-L-tyrosineExample Application
Combinatorial Chemistry Functionalized building blockSynthesis of a library of substituted tyrosine ethers for screening against a specific enzyme target.
Fragment-Based Drug Discovery Reactive fragment for linking to other small moleculesCovalent attachment to other fragments to generate larger, more potent inhibitors.
Peptide Modification Introduction of a non-natural amino acidDevelopment of peptide-based therapeutics with improved stability and efficacy.
Lead Optimization Scaffold for systematic chemical modificationFine-tuning the properties of a hit compound to improve its drug-like characteristics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for O-(2-Bromoethyl)-L-tyrosine HCl, and what methodological considerations are critical for reproducibility?

  • Answer: The compound can be synthesized in two steps from commercially available N-Boc-tyrosine. First, alkylation of the phenolic hydroxyl group with 1,2-dibromoethane generates the bromoethyl ether. Second, Boc deprotection under acidic conditions (e.g., HCl in dioxane) yields the final product. Key considerations include strict temperature control during alkylation (0–4°C) to minimize side reactions and use of anhydrous solvents to prevent hydrolysis of the bromoethyl group. Purity is typically verified via reverse-phase HPLC with UV detection at 280 nm .

Q. How can researchers confirm the structural integrity and purity of this compound using analytical techniques?

  • Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the bromoethyl substitution at the tyrosine hydroxyl group, with characteristic shifts at δ 3.6–3.8 ppm (CH₂Br) and δ 4.4–4.6 ppm (O-CH₂). Purity (>95%) is assessed via HPLC using a C18 column and gradient elution (0.1% TFA in water/acetonitrile). Mass spectrometry (ESI-MS) further validates the molecular ion peak [M+H]⁺ at m/z 307.1 .

Advanced Research Questions

Q. What role does this compound play as a precursor in radiopharmaceutical synthesis, and how does its reactivity influence radiolabeling efficiency?

  • Answer: The bromoethyl group serves as a leaving group in nucleophilic substitution reactions, enabling the synthesis of ¹⁸F-labeled tracers like O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) for PET imaging. Radiolabeling efficiency depends on reaction parameters such as the phase-transfer catalyst (e.g., Kryptofix 222), temperature (80–100°C), and reaction time (10–15 min). Optimizing these parameters achieves molar activities >50 GBq/μmol, critical for tumor imaging .

Q. How does the stability of this compound vary under different storage conditions, and what degradation pathways are observed?

  • Answer: The compound is hygroscopic and prone to hydrolysis, particularly in aqueous or high-humidity environments. Storage at 0–6°C in anhydrous solvents (e.g., DMF or DCM) under inert gas (N₂/Ar) is recommended. Degradation via cleavage of the bromoethyl group generates L-tyrosine and ethylene dibromide, detectable via TLC (Rf shift from 0.6 to 0.2 in ethyl acetate/hexanes) .

Q. What strategies are employed to utilize this compound in peptide conjugation, and how does its reactivity compare to other alkylating agents?

  • Answer: The bromoethyl group facilitates site-specific conjugation in peptide synthesis (e.g., cyclization or linker attachment). Compared to chloroethyl or iodoethyl analogs, bromoethyl exhibits intermediate reactivity, balancing stability and reaction rate. Conjugation efficiency is enhanced in polar aprotic solvents (e.g., DMSO) with mild bases (e.g., K₂CO₃) to deprotonate thiol or amine nucleophiles .

Q. How do contradictions in literature regarding optimal reaction conditions for this compound synthesis impact experimental design?

  • Answer: Discrepancies exist in alkylation protocols: some studies use LDA for tyrosine deprotonation, while others employ NaH. LDA offers higher selectivity but requires cryogenic conditions (−78°C), complicating scalability. Researchers must validate reaction conditions using orthogonal analytical methods (e.g., HPLC and NMR) to ensure reproducibility. Pilot studies comparing yields under varying conditions (solvent, base, temperature) are recommended .

Methodological Considerations Table

Parameter Optimal Conditions Key References
Synthesis Yield 65–75% (alkylation step); >90% (deprotection)
HPLC Retention Time 8.2 min (C18, 0.1% TFA, 10–40% ACN gradient)
Radiolabeling Efficiency 70–85% (¹⁸F incorporation)
Stability >6 months at −20°C in anhydrous DMF

Retrosynthesis Analysis

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Feasible Synthetic Routes

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O-(2-Bromoethyl)-L-tyrosine HCl
Reactant of Route 2
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O-(2-Bromoethyl)-L-tyrosine HCl

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.